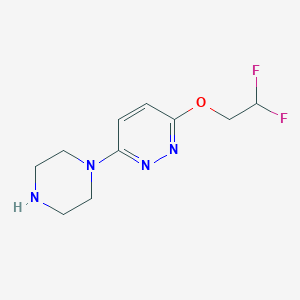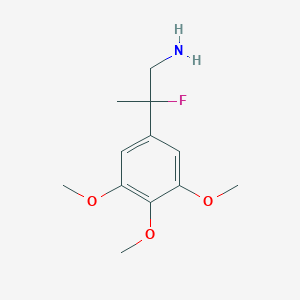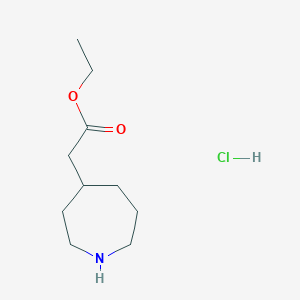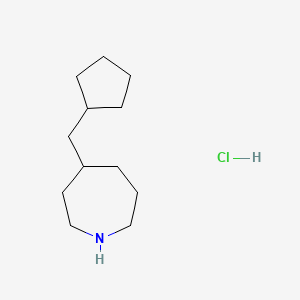![molecular formula C7H16N2O B1492465 1-{[(2-氨基乙基)氨基]甲基}环丁烷-1-醇 CAS No. 1849288-57-8](/img/structure/B1492465.png)
1-{[(2-氨基乙基)氨基]甲基}环丁烷-1-醇
描述
“2-[(2-Aminoethyl)(methyl)amino]ethanol” is an organic compound with the molecular formula C5H14N2O . It’s also known by several other names such as “2-[(2-Aminoethyl)(methyl)amino]ethanol”, “Ethanol, 2-[(2-aminoethyl)methylamino]-”, and "1-[(2-Aminoethyl)(methyl)amino]ethan-1-ol" .
Molecular Structure Analysis
The molecular structure of “2-[(2-Aminoethyl)(methyl)amino]ethanol” consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms .Physical And Chemical Properties Analysis
The compound “2-[(2-Aminoethyl)(methyl)amino]ethanol” has an average mass of 118.177 Da and a monoisotopic mass of 118.110611 Da .科学研究应用
二氧化碳捕获与利用
该化合物被认为是CO₂ 捕获溶剂的潜在候选者。 使用搅拌釜式反应器研究了其 CO₂ 吸收动力学,表明其在钢铁、水泥和石化等行业的脱碳排放中具有工业应用前景 。对该化合物动力学的研究对于设计 CO₂ 捕获的再生过程至关重要,这是实现工业净零目标的重要一步。
含环丁烷天然产物的合成
环丁烷基团广泛存在于各种药物和具有不同药理活性的天然产物中。 [2+2] 环加成反应是合成环丁烷的主要方法,它利用 “1-{[(2-氨基乙基)氨基]甲基}环丁烷-1-醇” 等化合物进行这些天然产物的化学合成 。这种应用对于开发具有改进的临床疗效和 ADMET 特性的新药物至关重要。
碳水化合物分析
在碳水化合物分析中,该化合物的衍生物用于定量测定单糖。 这种应用对于理解碳水化合物的组成和结构至关重要,这在食品科学、营养学和碳水化合物类药物的开发中具有重要意义 .
药物开发
可以从 “1-{[(2-氨基乙基)氨基]甲基}环丁烷-1-醇” 中获得的环丁烷结构基序被整合到许多药物中以增强其药理特性。 例如,它已被用于提高 JAK1 受体抑制剂的选择性,这些抑制剂对于治疗自身免疫性疾病至关重要 .
绿色化学
该化合物在 CO₂ 捕获中的作用也符合绿色化学的原则,旨在减少化学过程对环境的影响。 通过实现更有效的 CO₂ 吸收,它有助于发展可持续的工业实践 .
先进材料合成
含环丁烷化合物也用于合成先进材料。 它们独特的化学性质使其适合于制造具有特定功能的材料,例如高强度聚合物或具有特殊电子或光学性能的材料 .
属性
IUPAC Name |
1-[(2-aminoethylamino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c8-4-5-9-6-7(10)2-1-3-7/h9-10H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTCWOXJCUEEBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Tert-butyl 4-{octahydrocyclopenta[c]pyrrol-4-yl}piperazine-1-carboxylate hydrochloride](/img/structure/B1492387.png)
![4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride](/img/structure/B1492388.png)



![N-[2-(4-bromophenyl)ethyl]-1-methylpiperidin-4-amine](/img/structure/B1492395.png)
![Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate dihydrochloride](/img/structure/B1492397.png)


![5,6-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1492400.png)
![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine Dihydrochloride](/img/structure/B1492403.png)